3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol
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Overview
Description
3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol is a chemical compound characterized by the presence of a fluorine atom, a triazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol typically involves the introduction of a fluorine atom and a triazole ring onto a phenol backbone. One common method involves the reaction of 3-fluorophenol with 4H-1,2,4-triazole under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form different reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the fluorine atom may result in various substituted phenol derivatives .
Scientific Research Applications
3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The fluorine atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl-3-(4-fluorobenzylsulfanyl)-1,2,4-triazol-4-ylamine: This compound also contains a triazole ring and fluorine atoms but differs in its overall structure and properties.
1,3,5-Tris(4-(4H-1,2,4-triazol-4-yl)phenoxy)benzene: Another compound with multiple triazole rings and phenol groups, used in different applications.
Uniqueness
3-Fluoro-4-(4H-1,2,4-triazol-4-YL)phenol is unique due to its specific combination of a fluorine atom, a triazole ring, and a phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6FN3O |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
3-fluoro-4-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6FN3O/c9-7-3-6(13)1-2-8(7)12-4-10-11-5-12/h1-5,13H |
InChI Key |
FVJIFQBBPAYZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)N2C=NN=C2 |
Origin of Product |
United States |
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